Quinoline, 2-(2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)-
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Overview
Description
Quinoline, 2-(2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the quinoline family. Quinoline itself is a nitrogen-based heterocyclic aromatic compound with the systematic IUPAC name benzo[b]pyridine or 1-aza-naphthalene. This compound exhibits chemical reactivity similar to both benzene and pyridine ring systems, undergoing nucleophilic and electrophilic substitution reactions . Quinoline derivatives are significant in various pharmacological applications due to their broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 2-(2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)-, can be achieved through various methods. One common approach is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid . Additionally, modern synthetic approaches include microwave-assisted synthesis and solvent-free reactions utilizing eco-friendly catalysts .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of heterogeneous catalysts, such as cobalt oxide or titanium dioxide, has been reported to be effective in the aerobic dehydrogenation of tetrahydroquinolines to quinolines under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Quinoline derivatives undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common in quinoline chemistry.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
The major products formed from these reactions include quinoline N-oxide, reduced quinoline derivatives, and various substituted quinolines with functional groups such as halogens, nitro groups, and sulfonic acids .
Scientific Research Applications
Quinoline, 2-(2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Quinoline, 2-(2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . Additionally, it can bind to receptors, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Another nitrogen-based heterocyclic compound with similar biological activities.
Quinoxaline: Known for its antimicrobial and anticancer properties.
Cinnoline: Exhibits pharmacological activities similar to quinoline derivatives.
Uniqueness
Quinoline, 2-(2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a quinoline core with a piperazine moiety linked to a phenylethyl group enhances its potential as a therapeutic agent .
Properties
CAS No. |
57962-04-6 |
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Molecular Formula |
C23H27N3 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-[2-[4-(2-phenylethyl)piperazin-1-yl]ethyl]quinoline |
InChI |
InChI=1S/C23H27N3/c1-2-6-20(7-3-1)12-14-25-16-18-26(19-17-25)15-13-22-11-10-21-8-4-5-9-23(21)24-22/h1-11H,12-19H2 |
InChI Key |
KUIHHXDVPFEUOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)CCC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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